Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 20615-94-5 . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . and is usually in a solid form .
Molecular Structure Analysis
The molecular formula of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is C4H3KN2O3 . The InChI code for the compound is 1S/C4H4N2O3.K/c1-2-5-3 (4 (7)8)6-9-2;/h1H3, (H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in organic synthesis, offering a versatile approach for incorporating side chains into various synthetic sequences. For example, the potassium salt or its neutral form has been utilized in alkylation, Michael addition, and Mitsunobu reactions for further synthetic elaboration. Its stability under a range of conditions, including acid or base exposure and various reagents commonly used in organic synthesis, makes it an invaluable synthon. Mild reduction techniques such as Lindlar hydrogenation or dissolving metal reductions can release the free acetamidine, while alkaline hydrolysis yields the hydroxyl amidine (Moormann et al., 2004).
Catalytic and Biological Activities
The compound has been explored in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, demonstrating significant antiproliferative activities against various human cell lines. This showcases its potential in the development of new therapeutic agents. The reaction conditions, such as the use of potassium carbonate and microwave irradiation in solvent-free environments, underscore the efficiency and green chemistry aspects of these syntheses (Barros et al., 2014).
Energetic Materials
Another fascinating application is in the field of energetic materials, where derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been designed, synthesized, and characterized for their energetic properties. Studies have shown that these compounds exhibit high detonation velocities and pressures, suggesting their potential as high-performance explosives. The compounds' thermal stability, sensitivity, and positive heat of formation indicate their utility in applications requiring high energy content with controlled reactivity (Xu et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be used, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPGPIMVDHGGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697542 | |
Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
20615-94-5 | |
Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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